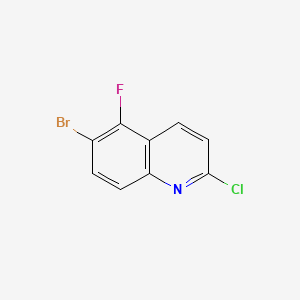
6-Bromo-2-chloro-5-fluoroquinoline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-Bromo-2-chloro-5-fluoroquinoline is a heterocyclic aromatic compound that belongs to the quinoline family. Quinolines are known for their wide range of biological activities and applications in medicinal chemistry. The incorporation of halogen atoms such as bromine, chlorine, and fluorine into the quinoline structure can significantly enhance its chemical and biological properties .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 6-Bromo-2-chloro-5-fluoroquinoline typically involves multi-step reactions starting from readily available precursors. One common method involves the halogenation of quinoline derivatives.
Industrial Production Methods: Industrial production of this compound may involve optimized and scalable synthetic routes. These methods often utilize continuous flow reactors and automated systems to ensure high yield and purity. The use of catalysts and specific reaction conditions can further enhance the efficiency of the production process .
化学反应分析
Types of Reactions: 6-Bromo-2-chloro-5-fluoroquinoline can undergo various chemical reactions, including:
Substitution Reactions: Nucleophilic substitution reactions where halogen atoms are replaced by other nucleophiles.
Oxidation and Reduction Reactions: These reactions can modify the oxidation state of the compound, leading to the formation of different derivatives.
Cross-Coupling Reactions: Such as Suzuki-Miyaura coupling, which involves the formation of carbon-carbon bonds using palladium catalysts.
Common Reagents and Conditions:
Halogenating Agents: For introducing halogen atoms.
Palladium Catalysts: Used in cross-coupling reactions.
Oxidizing and Reducing Agents: For oxidation and reduction reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, cross-coupling reactions can produce various substituted quinoline derivatives with potential biological activities .
科学研究应用
6-Bromo-2-chloro-5-fluoroquinoline has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological targets.
Medicine: Investigated for its potential therapeutic properties, including antibacterial, antiviral, and anticancer activities.
Industry: Utilized in the development of new materials and as a component in liquid crystals
作用机制
The mechanism of action of 6-Bromo-2-chloro-5-fluoroquinoline involves its interaction with specific molecular targets. For instance, it can inhibit the activity of certain enzymes by binding to their active sites. This interaction can disrupt essential biological processes, leading to the desired therapeutic effects. The exact pathways and molecular targets may vary depending on the specific application and the biological system being studied .
相似化合物的比较
- 6-Bromo-2-chloro-3-chloromethylquinoline
- 6-Bromo-2-chloro-7-fluoroquinoline
- 6-Fluoro-2-cyanoquinoline
Comparison: Compared to other similar compounds, 6-Bromo-2-chloro-5-fluoroquinoline exhibits unique properties due to the specific arrangement of halogen atomsFor example, the presence of fluorine can enhance the compound’s stability and bioavailability, making it a valuable candidate for drug development .
生物活性
6-Bromo-2-chloro-5-fluoroquinoline is a member of the quinoline family, which has garnered attention due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This compound's unique halogenation pattern may influence its reactivity and biological efficacy, making it a subject of interest in medicinal chemistry.
Chemical Structure and Properties
The molecular formula for this compound is C9H5BrClF, with a molecular weight of approximately 250.50 g/mol. Its structure includes a quinoline backbone substituted with bromine, chlorine, and fluorine atoms, which are known to enhance the pharmacological properties of quinoline derivatives.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties . Preliminary studies have shown its effectiveness against various bacterial strains, particularly Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis. The compound's mechanism of action is hypothesized to involve the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes critical for DNA replication in prokaryotes .
Table 1: Antimicrobial Efficacy of this compound
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Activity Type |
|---|---|---|
| Staphylococcus aureus | 16 µg/mL | Bactericidal |
| Enterococcus faecalis | 32 µg/mL | Bactericidal |
| Escherichia coli | 64 µg/mL | Bacteriostatic |
Anticancer Activity
In addition to its antimicrobial effects, derivatives of this compound have been explored for their anticancer potential . Studies suggest that these compounds may exhibit cytotoxic effects against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. The presence of halogen substituents is believed to enhance their interaction with cancer-related targets .
The biological activity of this compound can be attributed to its ability to stabilize the ternary complex formed by DNA gyrase and the DNA substrate, leading to DNA fragmentation and bacterial cell death . Furthermore, the compound's interaction with topoisomerases may also play a role in its anticancer effects by disrupting the normal function of these enzymes in cancer cells.
Case Studies
- Antimicrobial Study : A study published in MDPI examined the antibacterial effects of various quinolone derivatives, including this compound. The results demonstrated that this compound significantly inhibited the growth of Gram-positive bacteria under both dark and light conditions, suggesting potential applications in photodynamic therapy .
- Anticancer Research : Another study highlighted the cytotoxic effects of halogenated quinolines on human cancer cell lines. The findings indicated that compounds similar to this compound could reduce cell viability significantly, thus supporting further investigation into their use as anticancer agents.
属性
分子式 |
C9H4BrClFN |
|---|---|
分子量 |
260.49 g/mol |
IUPAC 名称 |
6-bromo-2-chloro-5-fluoroquinoline |
InChI |
InChI=1S/C9H4BrClFN/c10-6-2-3-7-5(9(6)12)1-4-8(11)13-7/h1-4H |
InChI 键 |
IENLDOXSKRDWJR-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=NC2=C1C(=C(C=C2)Br)F)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















